
银杏酸 C17:1
描述
Ginkgolic Acid C17-1 is a hydroxybenzoic acid. It is functionally related to a salicylic acid.
2-(10-Heptadecenyl)-6-hydroxybenzoic acid is a natural product found in Knema laurina, Ginkgo biloba, and Spondias mombin with data available.
科学研究应用
分析化学
银杏酸 C17:1 用于开发分析方法,以检测和量化银杏叶产品中的酚类化合物。 最近的一项研究开发了一种高效液相色谱-二极管阵列检测 (HPLC-DAD) 方法,用于同时测定银杏酸和银杏内酯 。这种方法提供了一种可靠的方法来测量银杏叶提取的药品和食品中this compound 的纯度和浓度。
药理学
在药理学研究中,this compound 对各种人类癌症表现出细胞毒活性。 它已被研究用于其在抗癌治疗中的潜力,特别是在诱导多发性骨髓瘤细胞凋亡和抑制 STAT3 信号通路方面 。 此外,其药理活性还扩展到抗糖尿病、抗菌、抗病毒、抗纤维化和肾/神经保护 .
食品科学
含有银杏叶提取物的食品产品的安全和质量控制至关重要。 This compound 用作参考标准,用于测定这些产品中毒性酚类化合物的含量,从而确保消费者安全 .
神经药理学
This compound 与神经保护活性有关。 它被研究用于其对神经退行性疾病和认知障碍的影响,可能为阿尔茨海默病等疾病提供治疗益处 .
肿瘤学
该化合物在肿瘤学中的作用非常重要,因为它能够调节自噬,自噬是一个可能影响癌细胞存活的过程。 研究探讨了使用this compound 靶向自噬作为开发新药的策略 .
植物药
This compound 也是植物药学研究的主题,它被评估用于其源自传统银杏叶用途的治疗特性。 它在该领域的应用非常广泛,从治疗循环系统疾病到增强认知功能 .
化妆品行业
在化妆品行业中,银杏酸 C171 被研究用于其:在化妆品行业中,this compound 被研究用于其抗氧化特性。 它可能用于护肤产品,以防止氧化应激并改善皮肤健康 .
环境科学
最后,this compound 被研究用于其环境影响,特别是在其提取和纯化过程的背景下。 研究旨在开发从银杏叶中获取这种化合物可持续和环保的方法 .
作用机制
Target of Action
Ginkgolic Acid C17:1, also known as Ginkgolic acid II, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an oncogenic transcription factor that plays a crucial role in the progression of various diseases, including multiple myeloma . Ginkgolic Acid C17:1 also targets PTEN and SHP-1 tyrosine phosphatase , which are involved in the regulation of STAT3 activation .
Mode of Action
Ginkgolic Acid C17:1 suppresses both constitutive and inducible STAT3 activation through the induction of PTEN and SHP-1 tyrosine phosphatase . It can also suppress IL-6-induced STAT3 phosphorylation .
Biochemical Pathways
The compound’s action on STAT3 affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting STAT3, Ginkgolic Acid C17:1 disrupts this pathway, leading to various downstream effects such as the induction of apoptosis .
Pharmacokinetics
Ginkgolic Acid C17:1 is rapidly absorbed with an absolute bioavailability of approximately 19.5% . It is widely distributed in the body, with the liver and kidney being the major accumulation tissues . It has difficulty penetrating the blood-brain barrier .
Result of Action
The suppression of STAT3 activation by Ginkgolic Acid C17:1 results in the down-regulation of STAT3 regulated gene products and the induction of apoptosis of tumor cells . It exerts anticancer effects against multiple myeloma cells .
Action Environment
The action of Ginkgolic Acid C17:1 can be influenced by environmental factors. For instance, its antibacterial activity against Gram-positive bacteria is significantly improved under conditions where iron homeostasis is abolished . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
生化分析
Biochemical Properties
Ginkgolic Acid C17:1 has been found to inhibit the constitutive activation of Signal transducer and activator of transcription 3 (STAT3) through the abrogation of upstream JAK2 and Src . It can also suppress IL-6-induced STAT3 phosphorylation . It induces the substantial expression of PTEN and SHP-1 at both protein and mRNA level . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
Ginkgolic Acid C17:1 has been reported to exhibit cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It down-regulates the expression of STAT3 regulated gene products and induces apoptosis of tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ginkgolic Acid C17:1 involves its interaction with several molecular targets in tumor cells. It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation . The induction of PTEN and SHP-1 is another key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
Ginkgolic Acid C17:1 has been shown to inhibit SMMC-7721 cells in a dose- and time-dependent manner . The anticancer action may occur via the induction of apoptosis by the activation of caspases-3 .
Dosage Effects in Animal Models
In a mouse model of MI, the administration of Ginkgolic Acid C17:1 for 3 days before MI suppressed collagen production and fibroblasts activation . Moreover, the pre-treatment of Ginkgolic Acid C17:1 significantly improved heart function .
Metabolic Pathways
Ginkgolic Acid C17:1 is involved in the STAT3 signaling pathway . It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation .
Transport and Distribution
It is known that Ginkgolic Acid C17:1 is widely distributed in the liver and kidneys .
属性
IUPAC Name |
2-[(Z)-heptadec-10-enyl]-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNDKVOZOAOIS-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316401 | |
| Record name | Ginkgolic acid II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
111047-30-4 | |
| Record name | Ginkgolic acid II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111047-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginkgolic acid 17:1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111047304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginkgolic acid II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ginkgolic acid C17:1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 - 46 °C | |
| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ginkgolic acid C17:1 interact with cell membranes, and what are the downstream effects?
A1: Ginkgolic acid C17:1, along with hydroginkgolic acid (C15:0), have been shown to increase membrane stiffness in Pseudomonas aeruginosa, leading to the disruption of membrane homeostasis. [] This interaction primarily affects the production of the virulence factor pyocyanin by interfering with 4-hydroxy-2-alkylquinolines molecule production. [] This membrane-interactive property highlights the potential of ginkgolic acid C17:1 as an anti-virulence agent. []
Q2: Can you explain the role of ginkgolic acid C17:1 as an inhibitor of human Organic Anion Transporters (OATs)?
A2: Ginkgolic acid C17:1 exhibits significant inhibitory effects on human OAT1 and hOAT3, with potential implications for drug interactions. [] Specifically, it demonstrates strong inhibition of hOAT1-mediated transport. [] This inhibition suggests that ginkgolic acid C17:1 might interfere with the pharmacokinetic profiles of drugs transported by these carriers. []
Q3: What is the impact of ginkgolic acid C17:1 on the fatty acid profile in Pichia pastoris?
A3: When a delta-6 fatty acid desaturase gene from Cunninghamella echinulata is expressed in Pichia pastoris, it leads to the production of gamma-linolenic acid (GLA). [] Interestingly, this process also results in a significant increase in ginkgolic acid (C17:1) and palmitic acid (C16:0) levels within the yeast. [] This finding suggests a metabolic link between ginkgolic acid C17:1 and these fatty acids in Pichia pastoris. []
Q4: What are the current analytical methods used to quantify ginkgolic acid C17:1 in Ginkgo biloba extracts?
A4: High-performance liquid chromatography (HPLC) is widely employed for the quantification of ginkgolic acid derivatives, including C17:1, in Ginkgo biloba extracts. [, ] A single-marker compound method using 13:0 ginkgolic acid as a reference has been developed, offering a simplified approach for determining the total ginkgolic acid content. [] This method relies on established relative correlation factors between different ginkgolic acid derivatives, determined through HPLC analysis. []
Q5: What insights do we have regarding the pharmacokinetics of ginkgolic acid C17:1?
A5: While research on the pharmacokinetics of ginkgolic acid C17:1 is ongoing, studies focusing on its metabolism and hepatotoxicity in vitro, as well as its pharmacokinetics, tissue distribution, and excretion in rats have been conducted. [, ] These investigations provide valuable data for understanding the absorption, distribution, metabolism, and excretion profile of this compound. [, ]
Q6: What are the known toxicological concerns associated with ginkgolic acid C17:1?
A6: Ginkgolic acids, including C17:1, are known to exhibit some toxicity. [, ] Their presence in Ginkgo biloba extracts is strictly regulated in pharmaceutical preparations due to potential allergic reactions and other adverse effects. [, ] Further research is crucial to fully elucidate the safety profile of ginkgolic acid C17:1 and determine safe exposure levels. [, ]
Q7: Are there any potential applications of ginkgolic acid C17:1 in the field of meat production?
A7: Research suggests a potential link between a single nucleotide polymorphism (SNP) in the olfactomedin like 3 (OLFML3) gene and the fatty acid composition in sheep meat, including ginkgolic acid (C17:1) content. [] While further investigation is needed, this finding indicates that ginkgolic acid C17:1 could be a potential marker for meat quality and fatty acid composition in sheep. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
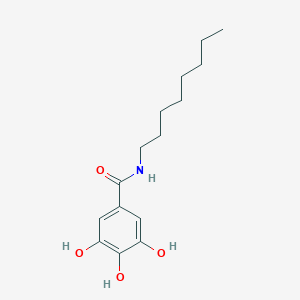
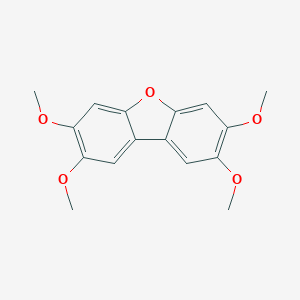
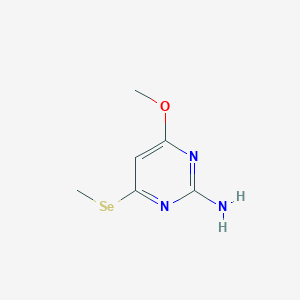


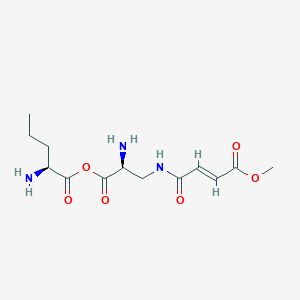
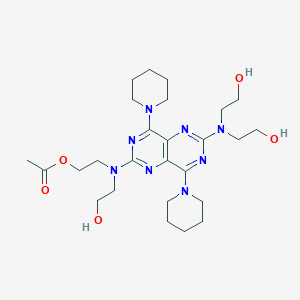
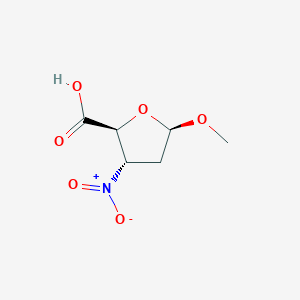
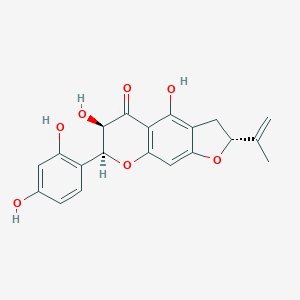
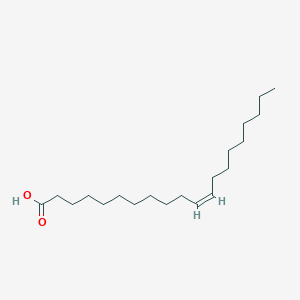
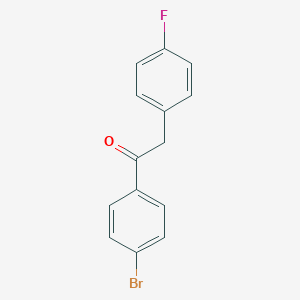

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
